![molecular formula C17H23NOS B4017878 N-[2-(1-cyclohexen-1-yl)ethyl]-2-(phenylthio)propanamide](/img/structure/B4017878.png)
N-[2-(1-cyclohexen-1-yl)ethyl]-2-(phenylthio)propanamide
説明
N-[2-(1-cyclohexen-1-yl)ethyl]-2-(phenylthio)propanamide, also known as CX-5461, is a small molecule inhibitor that targets RNA polymerase I transcription. It has been shown to be effective in inhibiting the growth of cancer cells in preclinical studies.
作用機序
N-[2-(1-cyclohexen-1-yl)ethyl]-2-(phenylthio)propanamide targets RNA polymerase I transcription, which is responsible for the synthesis of ribosomal RNA (rRNA). By inhibiting RNA polymerase I transcription, N-[2-(1-cyclohexen-1-yl)ethyl]-2-(phenylthio)propanamide reduces the production of rRNA, which is essential for the growth and survival of cancer cells. In addition, N-[2-(1-cyclohexen-1-yl)ethyl]-2-(phenylthio)propanamide has been shown to induce DNA damage and activate the p53 pathway, which leads to apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-[2-(1-cyclohexen-1-yl)ethyl]-2-(phenylthio)propanamide has been shown to have several biochemical and physiological effects. It has been shown to induce G1 cell cycle arrest, which prevents cancer cells from dividing. In addition, N-[2-(1-cyclohexen-1-yl)ethyl]-2-(phenylthio)propanamide has been shown to induce DNA damage and activate the DNA damage response pathway, which leads to apoptosis in cancer cells. N-[2-(1-cyclohexen-1-yl)ethyl]-2-(phenylthio)propanamide has also been shown to reduce the expression of genes involved in cell proliferation and survival.
実験室実験の利点と制限
One of the advantages of N-[2-(1-cyclohexen-1-yl)ethyl]-2-(phenylthio)propanamide is its specificity for RNA polymerase I transcription. This allows for targeted inhibition of cancer cells without affecting normal cells. However, N-[2-(1-cyclohexen-1-yl)ethyl]-2-(phenylthio)propanamide has been shown to have limited efficacy in certain types of cancer, such as lung cancer. In addition, N-[2-(1-cyclohexen-1-yl)ethyl]-2-(phenylthio)propanamide has been shown to have limited solubility, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the study of N-[2-(1-cyclohexen-1-yl)ethyl]-2-(phenylthio)propanamide. One direction is to investigate the combination of N-[2-(1-cyclohexen-1-yl)ethyl]-2-(phenylthio)propanamide with other anticancer agents to enhance its efficacy. Another direction is to investigate the use of N-[2-(1-cyclohexen-1-yl)ethyl]-2-(phenylthio)propanamide in combination with immunotherapy to enhance the immune response against cancer cells. Additionally, there is a need to develop more potent and soluble derivatives of N-[2-(1-cyclohexen-1-yl)ethyl]-2-(phenylthio)propanamide for in vivo studies. Finally, the potential use of N-[2-(1-cyclohexen-1-yl)ethyl]-2-(phenylthio)propanamide in other diseases, such as viral infections, should be explored.
科学的研究の応用
N-[2-(1-cyclohexen-1-yl)ethyl]-2-(phenylthio)propanamide has been extensively studied for its potential as an anticancer agent. It has been shown to be effective in inhibiting the growth of a wide range of cancer cell lines, including breast, ovarian, and pancreatic cancer cells. In addition, N-[2-(1-cyclohexen-1-yl)ethyl]-2-(phenylthio)propanamide has been shown to be effective in suppressing the growth of cancer stem cells, which are responsible for tumor initiation and recurrence.
特性
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-2-phenylsulfanylpropanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NOS/c1-14(20-16-10-6-3-7-11-16)17(19)18-13-12-15-8-4-2-5-9-15/h3,6-8,10-11,14H,2,4-5,9,12-13H2,1H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPCDMNSZZOWAEJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCC1=CCCCC1)SC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(phenylsulfanyl)propanamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。